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Compound of Interest

Compound Name: Fgfr4-IN-4

Cat. No.: B3028561 Get Quote

A detailed analysis of current therapeutic agents targeting Fibroblast Growth Factor Receptor

4, with a focus on BLU-554 (Fisogatinib) and FGF401 (Roblitinib). This guide provides

researchers, scientists, and drug development professionals with a comparative overview of

their performance, supported by experimental data and methodologies.

Introduction

Fibroblast Growth Factor Receptor 4 (FGFR4) has emerged as a critical therapeutic target in

oncology, particularly in hepatocellular carcinoma (HCC) where aberrant signaling of the

FGF19-FGFR4 axis is a known oncogenic driver. This has spurred the development of

selective FGFR4 inhibitors. This guide provides a comparative analysis of prominent selective

FGFR4 inhibitors, with a focus on BLU-554 (Fisogatinib) and FGF401 (Roblitinib).

It is important to note that a search for "Fgfr4-IN-4" in publicly available scientific literature and

databases did not yield any specific information. Therefore, a direct comparison with this

compound is not possible at this time. The following sections will focus on the characterization

and comparison of BLU-554 and FGF401, for which substantial data is available.

The FGFR4 Signaling Pathway
The FGFR4 signaling cascade is initiated by the binding of its primary ligand, FGF19, leading

to receptor dimerization and autophosphorylation of its intracellular tyrosine kinase domain.

This activation triggers downstream signaling pathways, including the RAS-MAPK and PI3K-

AKT pathways, which are crucial for cell proliferation, survival, and migration.
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Caption: The FGFR4 signaling pathway, a key regulator of cellular processes.

Comparative Analysis of Selective FGFR4 Inhibitors
BLU-554 and FGF401 are both potent and selective inhibitors of FGFR4, but they exhibit

different mechanisms of action. BLU-554 is an irreversible covalent inhibitor, while FGF401 is a

reversible-covalent inhibitor. This distinction in their binding modes can influence their duration

of action and potential for off-target effects.

Data Presentation: Potency and Selectivity
The following table summarizes the in vitro potency and selectivity of BLU-554 and FGF401

against FGFR family members.
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Inhibitor Target IC50 (nM)
Selectivit
y vs
FGFR1

Selectivit
y vs
FGFR2

Selectivit
y vs
FGFR3

Referenc
e

BLU-554

(Fisogatini

b)

FGFR4 5 >100-fold >200-fold >400-fold [1][2]

FGFR1 624 - [1]

FGFR2 1202 - [1]

FGFR3 2203 - [1]

FGF401

(Roblitinib)
FGFR4 1.9 >1000-fold >1000-fold >1000-fold [3]

FGFR1 >10,000 - [3]

FGFR2 >10,000 - [3]

FGFR3 >10,000 - [3]

IC50 values represent the concentration of the inhibitor required to inhibit 50% of the enzyme's

activity. Lower values indicate higher potency.

Data Presentation: In Vivo Efficacy
Both BLU-554 and FGF401 have demonstrated significant anti-tumor activity in preclinical

models of HCC with aberrant FGF19-FGFR4 signaling.

Inhibitor Animal Model Dosing
Tumor Growth
Inhibition (TGI)

Reference

BLU-554

(Fisogatinib)

HCC Xenograft

(FGF19

amplified)

100 mg/kg BID
Complete tumor

regression

FGF401

(Roblitinib)
Hep3B Xenograft 30 mg/kg BID

Tumor

stasis/regression
[3]
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Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.

Below are generalized protocols for key experiments used to characterize FGFR4 inhibitors.

Kinase Inhibition Assay (IC50 Determination)
This assay quantifies the potency of a compound in inhibiting the enzymatic activity of FGFR4.

Preparation

Reaction Detection Data Analysis

Prepare serial dilutions
of inhibitor

Incubate inhibitor with
enzyme and ATP

Prepare reaction buffer with
FGFR4 enzyme and ATP

Prepare substrate solution

Add substrate to
initiate reaction Allow reaction to proceed Stop reaction Add detection reagent Read signal (e.g., luminescence) Plot % inhibition vs.

inhibitor concentration Calculate IC50 value

Click to download full resolution via product page

Caption: A generalized workflow for determining the IC50 of an FGFR4 inhibitor.

Methodology:

Compound Preparation: A selective FGFR4 inhibitor is serially diluted to a range of

concentrations.

Reaction Setup: Recombinant human FGFR4 enzyme is incubated with the inhibitor at

various concentrations in a reaction buffer containing ATP and a suitable substrate (e.g., a

synthetic peptide).

Detection: After a defined incubation period, the reaction is stopped, and the amount of

phosphorylated substrate is quantified using methods such as luminescence-based assays

(e.g., ADP-Glo™ Kinase Assay) or fluorescence resonance energy transfer (FRET).
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Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and

the data is fitted to a dose-response curve to determine the IC50 value.

Cellular Phospho-FGFR4 Assay
This assay measures the ability of an inhibitor to block FGFR4 autophosphorylation in a cellular

context.

Methodology:

Cell Culture: A human cell line endogenously expressing FGFR4 (e.g., Hep3B, HUH7) is

cultured.

Compound Treatment: Cells are treated with varying concentrations of the FGFR4 inhibitor

for a specified time.

Ligand Stimulation: Cells are stimulated with FGF19 to induce FGFR4 phosphorylation.

Cell Lysis and Analysis: Cells are lysed, and the levels of phosphorylated FGFR4 (p-FGFR4)

and total FGFR4 are determined by Western blotting or ELISA using specific antibodies.

Data Analysis: The ratio of p-FGFR4 to total FGFR4 is calculated and plotted against the

inhibitor concentration to determine the cellular IC50.

In Vivo Tumor Xenograft Studies
These studies evaluate the anti-tumor efficacy of an FGFR4 inhibitor in a living organism.

Methodology:

Tumor Implantation: Human HCC cells with known FGF19-FGFR4 pathway activation are

implanted subcutaneously into immunocompromised mice.

Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomized into

vehicle control and treatment groups. The FGFR4 inhibitor is administered orally or via

another appropriate route at a defined dose and schedule.

Tumor Measurement: Tumor volume is measured regularly using calipers.
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Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used

for pharmacodynamic and biomarker analysis (e.g., measuring p-FGFR4 levels).

Data Analysis: Tumor growth curves are plotted, and the percentage of tumor growth

inhibition is calculated.

Conclusion
Both BLU-554 (Fisogatinib) and FGF401 (Roblitinib) are highly potent and selective inhibitors

of FGFR4 that have demonstrated significant preclinical anti-tumor activity in models of HCC

driven by aberrant FGF19-FGFR4 signaling. Their distinct covalent and reversible-covalent

mechanisms of action may have implications for their clinical profiles. The lack of publicly

available information on "Fgfr4-IN-4" prevents its inclusion in this direct comparison. Further

research and clinical development will continue to elucidate the full therapeutic potential of

selective FGFR4 inhibition in oncology.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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